molecular formula C15H11N3O4S B2686123 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866042-92-4

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2686123
CAS No.: 866042-92-4
M. Wt: 329.33
InChI Key: JWIKVLGOWJLORG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a synthetic organic compound with the molecular formula C15H11N3O4S and a molecular weight of 329.33 g/mol . This compound is characterized by its unique structure, which includes a thiazolane ring and a pyrazinyloxy group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxy-4-(2-pyrazinyloxy)benzaldehyde with thiazolane-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

When compared to similar compounds, 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione stands out due to its unique combination of structural features. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-21-11-6-9(7-12-14(19)18-15(20)23-12)2-3-10(11)22-13-8-16-4-5-17-13/h2-8H,1H3,(H,18,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKVLGOWJLORG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.